molecular formula C18H16N4O4 B2924646 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034376-10-6

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2924646
CAS No.: 2034376-10-6
M. Wt: 352.35
InChI Key: AXPWHCSRVYNLLU-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a potent and selective kinase inhibitor with significant research value in oncology, particularly in the study of anaplastic lymphoma kinase (ALK) and ROS1 driven cancers. Its mechanism of action involves competitively binding to the ATP-binding site of these receptor tyrosine kinases, thereby inhibiting their autophosphorylation and downstream signaling through key pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK . This targeted interruption leads to the induction of apoptosis and the suppression of proliferation in malignant cells that are dependent on these oncogenic drivers. Researchers utilize this compound primarily as a critical tool compound in preclinical investigations to elucidate the complex biology of ALK and ROS1, to model and overcome resistance mechanisms to first-generation inhibitors, and to evaluate the efficacy of novel therapeutic strategies against cancers such as non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma. Its application extends to high-throughput screening assays and combinatorial drug studies aimed at developing more effective, targeted treatment regimens.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c23-17(13-5-3-7-15-16(13)26-11-10-25-15)19-8-9-22-18(24)12-4-1-2-6-14(12)20-21-22/h1-7H,8-11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPWHCSRVYNLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multi-step organic reactions. The starting materials include 4-oxobenzo[d][1,2,3]triazine and 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid. The key steps involve:

  • Formation of the triazine intermediate through cyclization reactions.

  • Coupling of the triazine intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid using amidation reactions under controlled conditions.

Industrial Production Methods

While the laboratory synthesis involves precise control of reaction conditions, industrial production may utilize catalytic systems and optimized reaction pathways to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or permanganate.

  • Reduction: It may be reduced using agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazine ring or the carboxamide group.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution conditions: Varied solvents and temperatures depending on the substitution type.

Major Products Formed

  • Oxidation products: Often involve formation of hydroxylated derivatives.

  • Reduction products: Lead to the formation of reduced amide or alcohol derivatives.

  • Substitution products: Depend on the substituent introduced, ranging from halogenated compounds to alkylated derivatives.

Scientific Research Applications

Chemistry

  • Used as a precursor for synthesizing complex organic molecules and polymers.

  • Acts as a ligand in coordination chemistry for metal complexes.

Biology

  • Utilized in the study of enzyme inhibition and receptor binding.

  • Serves as a fluorescent probe in biochemical assays.

Medicine

  • Investigated for potential therapeutic applications, including anticancer and antiviral activities.

Industry

  • Applied in the development of advanced materials, such as high-performance polymers and specialty chemicals.

  • Used in the manufacture of dyes and pigments.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: Binds to specific proteins or enzymes, inhibiting their function.

  • Pathways Involved: Modulates signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name Key Structural Features Molecular Formula Molecular Weight Reference
Target Compound Benzotriazinone + ethyl linker + dihydrodioxine carboxamide C₁₉H₁₇N₅O₄ 379.37 -
N-Ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) Benzotriazinone + butanamide + ethyl substituent C₁₃H₁₆N₄O₂ 276.29
N-(3-Amino-4-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide Dihydrodioxine carboxamide + aminophenyl substituent C₁₆H₁₅N₂O₃ 283.30
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Dihydrodioxine + oxadiazole + pyrazole carboxamide C₁₆H₁₅N₅O₄ 341.32
N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide Benzotriazinone + pyrazine carboxamide C₁₄H₁₂N₆O₂ 296.28

Key Observations :

  • Benzotriazinone Derivatives (e.g., 14a–14n): These compounds () retain the benzotriazinone core but vary in substituents (alkyl/phenyl groups). The ethyl linker in the target compound may enhance conformational flexibility compared to the butanamide chain in 14a .
  • Dihydrodioxine Carboxamides (): The dihydrodioxine moiety is associated with improved metabolic stability due to its fused oxygen heterocycle. However, replacing the benzotriazinone with oxadiazole () or pyrazine () alters electronic properties and hydrogen-bonding capacity .

Carboxamide Coupling

The dihydrodioxine carboxamide moiety is synthesized using methods such as hydrogenation () or carbodiimide-mediated coupling (). For instance, describes the reduction of a nitro group to an amine, enabling subsequent carboxamide formation .

Physicochemical and Pharmacological Implications

  • Metabolic Stability: Benzotriazinones are susceptible to hydrolysis under acidic conditions, whereas oxadiazole-containing analogs () exhibit higher resistance to enzymatic degradation .
  • However, clinical trials for similar compounds (e.g., schizophrenia candidates) have faced discontinuation due to efficacy issues .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of approximately 342.36 g/mol. Its structure features a benzotriazine moiety linked to a dioxine derivative, which may contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of benzotriazine exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell growth in vitro. A study reported IC50 values for certain benzotriazinone derivatives against HepG2 liver carcinoma cells ranging from 6.525 to 59.85 µg/mL .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. For example, some studies have highlighted the role of benzotriazine derivatives in targeting the E. coli Fab-H receptor and the vitamin D receptor (VDR), suggesting a multi-target approach in their action .

Antimicrobial Activity

In addition to anticancer properties, benzotriazines have demonstrated antimicrobial effects. Compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli . The binding affinity towards bacterial targets suggests potential for development as antimicrobial agents.

Case Studies

  • Benzotriazine Derivatives : A series of studies synthesized various benzotriazine derivatives and evaluated their biological activities. One study highlighted that modifications on the benzotriazine core led to enhanced anticancer activities and better binding affinities towards target receptors .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the benzotriazine ring significantly influenced biological activity. For instance, hydrazone derivatives exhibited improved efficacy against liver carcinoma cells compared to their non-modified counterparts .

Data Table: Summary of Biological Activities

Activity IC50 (µg/mL) Target Reference
Anticancer (HepG2)6.525 - 59.85Liver carcinoma cells
AntimicrobialVariesE. coli

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